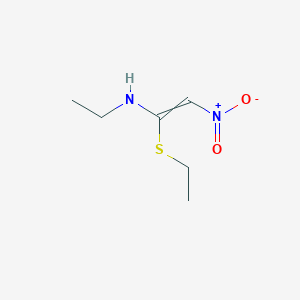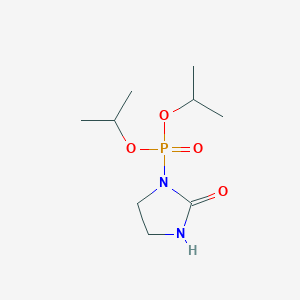
Cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound is characterized by the presence of a cyclohexane ring, a carboxylic acid group, a pentyl chain, and a fluorophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester typically involves the esterification of cyclohexanecarboxylic acid with 4-fluorophenol in the presence of a suitable catalyst. The reaction is usually carried out under acidic conditions, often using sulfuric acid or hydrochloric acid as the catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product. Additionally, industrial production may incorporate green chemistry principles to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Hydrolysis: Cyclohexanecarboxylic acid and 4-fluorophenol.
Reduction: Cyclohexanemethanol and 4-fluorophenol.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing the active carboxylic acid and alcohol components. These components may interact with enzymes or receptors, modulating various biochemical pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain targets due to its electron-withdrawing properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexanecarboxylic acid, 4-methoxy-, 4-methyl-2-pentyl ester
- Cyclohexanecarboxylic acid, 4-nitrophenyl ester
- Cyclohexanecarboxylic acid, 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl] ester
Uniqueness
Cyclohexanecarboxylic acid, 4-pentyl-, 4-fluorophenyl ester is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
133856-77-6 |
|---|---|
Molekularformel |
C18H25FO2 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
(4-fluorophenyl) 4-pentylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H25FO2/c1-2-3-4-5-14-6-8-15(9-7-14)18(20)21-17-12-10-16(19)11-13-17/h10-15H,2-9H2,1H3 |
InChI-Schlüssel |
MHHQNFQAYOMTRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14278672.png)





![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)




![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)

![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)
